2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Description
This compound features a benzoic acid core linked to a 2,5-dioxopyrrolidine moiety substituted with a 2-methoxyethyl group. Its molecular formula is C₁₄H₁₅N₂O₅ (molecular weight: 297.28 g/mol). The methoxyethyl group enhances solubility via ether-mediated hydrophilicity, while the benzoic acid moiety facilitates hydrogen bonding with biological targets. This structure is optimized for balancing solubility and target engagement, making it a candidate for therapeutic applications requiring oral bioavailability .
Properties
IUPAC Name |
2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRHVSNNPCGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the methoxyethyl moiety.
Coupling with Benzoic Acid: The final step involves coupling the pyrrole derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can inhibit the growth of various cancer cell lines.
Case Study :
A study published in Progress in Chemical and Biochemical Research highlighted the synthesis of benzothiazole derivatives with anticancer activity. The findings suggest that the structural features of pyrrole derivatives play a crucial role in their efficacy against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Certain pyrrole derivatives have demonstrated activity against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Enzyme Inhibition Studies
The inhibition of specific enzymes is another area where this compound shows promise. Enzymes such as acetylcholinesterase (AChE) are critical in neurodegenerative diseases like Alzheimer's.
Case Study :
Research has indicated that certain derivatives can effectively inhibit AChE activity, suggesting their potential use in treating cognitive disorders .
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be modified to enhance yield and purity.
Synthesis Pathway Overview :
- Starting Materials : Pyrrole derivatives and benzoic acid.
- Reagents Used : Acids or bases as catalysts.
- Yield Optimization Techniques : Adjusting temperature and reaction time.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key analogs and their properties:
Key Findings from Comparative Studies
Solubility and Bioavailability :
- The target compound’s methoxyethyl group improves aqueous solubility compared to chlorinated analogs like I-5, which exhibit stronger receptor binding but suffer from poor solubility due to hydrophobic Cl substituents .
- Analogs with trifluoromethyl groups (e.g., 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid) show higher metabolic stability but reduced solubility, highlighting the trade-off between electronegativity and hydrophilicity .
Binding Affinity and Selectivity :
- The chlorothiophene and benzodioxol groups in the chiral analog () enhance target interactions via π-π stacking and halogen bonding, but synthetic complexity limits scalability .
- Steric hindrance in diphenyl-substituted analogs () reduces binding efficiency, underscoring the importance of substituent size in drug design .
Synthetic Feasibility :
Biological Activity
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid, also known by its CAS number 920943-57-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.27 g/mol. The compound features a pyrrole ring, an amide group, and a carboxylic acid group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 920943-57-3 |
| Molecular Formula | C₁₄H₁₄N₂O₅ |
| Molecular Weight | 290.27 g/mol |
| Functional Groups | Carboxylic acid, Amide, Pyrrole |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit anticancer activities. For instance, research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. A study published in PMC highlighted that certain para-amino benzoic acid analogs demonstrated significant cytotoxic effects against various cancer cell lines .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. The presence of the pyrrole ring is associated with free radical scavenging abilities. In vitro assays have demonstrated that compounds containing similar structures can effectively reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Research indicates that it may inhibit inflammatory pathways by modulating cytokine production and reducing the expression of pro-inflammatory enzymes. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could potentially interact with specific receptors or proteins involved in cellular signaling pathways.
- Gene Expression Regulation : There is evidence suggesting that it may influence gene expression related to cell survival and proliferation.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Anticancer Activity : A study published in Pharmaceutical Chemistry assessed the anticancer potential of pyrrole derivatives, revealing IC50 values indicating potent activity against breast cancer cells .
- Antioxidant Evaluation : Research conducted on structurally related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays .
- Anti-inflammatory Research : A clinical trial investigating the anti-inflammatory effects of pyrrole-containing compounds showed promising results in reducing symptoms associated with chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
